

Eremofortin C: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: *Eremofortin C*

Cat. No.: B1259007

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Introduction

Eremofortin C is a sesquiterpenoid mycotoxin belonging to the eremophilane family. It is a natural product synthesized as a secondary metabolite by various species of the *Penicillium* genus, most notably *Penicillium roqueforti*, which is used in the production of blue cheeses.^[1]

Eremofortin C is of significant scientific interest due to its close structural and biosynthetic relationship with the more toxic PR toxin.^[2] It serves as the direct precursor to PR toxin, differing only by the oxidation state at the C-12 position.^{[2][3]} This guide provides a comprehensive overview of the known physical and chemical properties of **Eremofortin C**, details on its isolation and transformation, and visual representations of key chemical pathways.

Physical and Chemical Properties

The physical and chemical properties of **Eremofortin C** are summarized below. While extensive research has been conducted on its biosynthesis and transformation, detailed quantitative data on properties such as solubility in various solvents and thermal decomposition are not widely reported in the available literature.

General and Spectroscopic Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₂₂ O ₆	[4]
Molecular Weight	322.35 g/mol	[4]
Melting Point	123.5 - 126 °C	[4]
Mass Spectrometry	Molecular Ion (M ⁺): m/z 322	[4]

Solubility

Quantitative solubility data for **Eremofortin C** in a range of solvents is not readily available in the literature. However, experimental protocols indicate its solubility in chloroform, which is commonly used for its extraction from fungal cultures.[5]

Thermal Stability

A specific boiling point for **Eremofortin C** has not been reported. As a complex organic solid, it is presumed to decompose at temperatures above its melting point. Detailed thermal stability studies, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), are not available in the current body of scientific literature.

Spectral Data

Detailed spectral data, including comprehensive peak assignments for ¹H-NMR, ¹³C-NMR, and FT-IR, are not fully detailed in published literature. The following represents characteristic absorption regions for the functional groups present in **Eremofortin C**.

- ¹H-NMR: Expected chemical shifts would include signals for methyl protons, methylene and methine protons on the sesquiterpenoid skeleton, a proton adjacent to the hydroxyl group, and protons of the acetyl group.[6][7][8][9][10]
- ¹³C-NMR: The spectrum would show 17 distinct carbon signals. Characteristic shifts would be observed for the carbonyl carbons of the ester and ketone, carbons of the epoxide rings, olefinic carbons, and aliphatic carbons of the core structure.[3][11][12]
- FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the functional groups present in the molecule.[13][14][15][16][17]

- O-H stretching (alcohol): A broad band is expected in the region of 3200-3600 cm^{-1} .
- C-H stretching (alkane): Multiple bands are expected in the 2850-3000 cm^{-1} region.
- C=O stretching (ester): A strong absorption is expected around 1735-1750 cm^{-1} .
- C=O stretching (ketone): A strong absorption is expected around 1680-1720 cm^{-1} .
- C-O stretching (alcohol, ester, ether): Bands are expected in the 1000-1300 cm^{-1} region.

Experimental Protocols

Isolation and Purification of **Eremofortin C** from *Penicillium roqueforti*

Eremofortin C is naturally produced by *P. roqueforti*. The following is a generalized protocol for its extraction and purification based on common mycological and chemical practices.[\[5\]](#)

- **Fungal Culture:** *Penicillium roqueforti* strains (e.g., NRRL 849) are grown in stationary cultures on a suitable liquid medium or solid substrate known to promote mycotoxin production.[\[1\]](#)[\[18\]](#) Optimal production has been observed at temperatures between 20-24°C and a pH of approximately 4.0.[\[1\]](#)
- **Extraction:** The culture medium (or the solid substrate and mycelium) is extracted multiple times with an organic solvent. Chloroform is frequently used for this purpose. The organic phases are then combined.
- **Concentration:** The combined chloroform extract is concentrated in vacuo using a rotary evaporator to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to column chromatography on silica gel. Elution with a solvent system, such as a chloroform-methanol gradient, allows for the separation of **Eremofortin C** from other metabolites.
- **Analysis:** Fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure **Eremofortin C**.[\[19\]](#)

Chemical Transformation of Eremofortin C to PR Toxin

Eremofortin C can be chemically oxidized to PR toxin. The most effective reported method utilizes a chromic anhydride-pyridine complex.[2][4]

- Preparation of Oxidizing Agent: A complex of chromic anhydride and pyridine is prepared by adding chromic anhydride (CrO_3) to a solution of pyridine in dichloromethane. This must be done carefully as the reaction can be exothermic.
- Oxidation Reaction: The **Eremofortin C** starting material is dissolved in dichloromethane. The chromic anhydride-pyridine complex is then added to this solution. The reaction proceeds at a controlled temperature, with 30°C being reported as optimal.[4]
- Monitoring the Reaction: The progress of the reaction is monitored by TLC or HPLC, observing the disappearance of the **Eremofortin C** spot/peak and the appearance of the PR toxin spot/peak.[4]
- Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the chromium salts and pyridine. This typically involves washing with aqueous solutions. The organic layer is then dried and concentrated. The resulting product can be further purified by chromatography if necessary.

Enzymatic Transformation of Eremofortin C to PR Toxin

An enzyme isolated from *P. roqueforti* is responsible for the natural conversion of **Eremofortin C** to PR toxin.

- Enzyme Isolation: The enzyme is isolated from either the culture medium or the mycelium of *P. roqueforti*.
- Purification: The purification procedure involves standard biochemical techniques, including:
 - Ammonium sulfate fractionation to precipitate proteins.
 - DEAE-cellulose chromatography for ion-exchange separation.
- Enzymatic Assay: The transformation is carried out by incubating the purified enzyme with **Eremofortin C** in a suitable buffer system. The optimal pH for this enzymatic reaction is

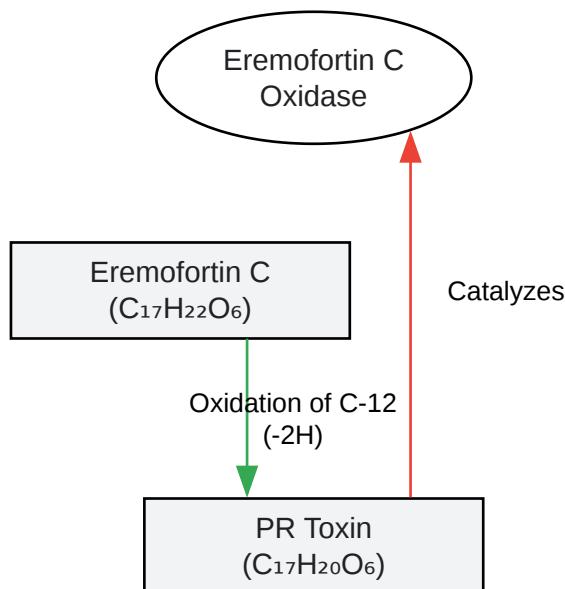
reported to be approximately 5.6.

- Analysis: The formation of PR toxin is monitored and quantified using HPLC.

Mandatory Visualizations

Biosynthetic Relationship of Eremofortin C and PR Toxin

The following diagram illustrates the direct biosynthetic pathway from **Eremofortin C** to PR toxin, a key chemical relationship for this compound.

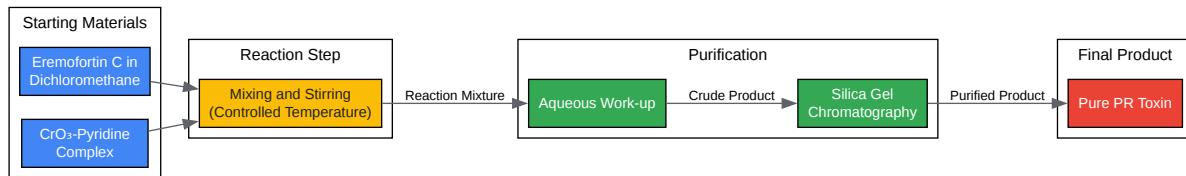


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Caption: Biosynthetic conversion of **Eremofortin C** to PR Toxin.

Experimental Workflow for Chemical Oxidation

This diagram outlines the key steps in the laboratory protocol for the chemical conversion of **Eremofortin C** into PR Toxin.



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Caption: Workflow for the chemical synthesis of PR Toxin from **Eremofortin C**.

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